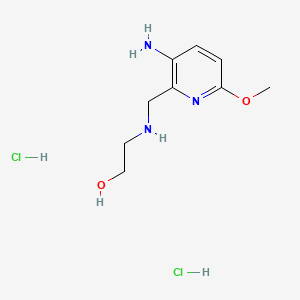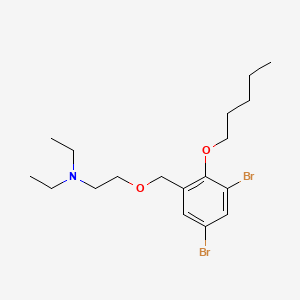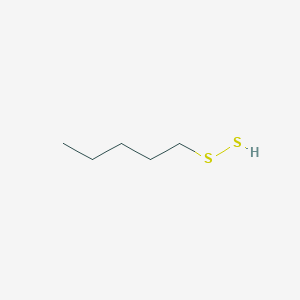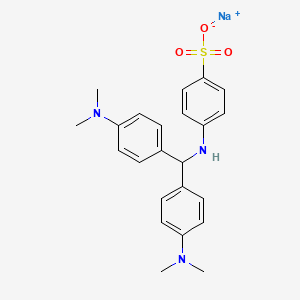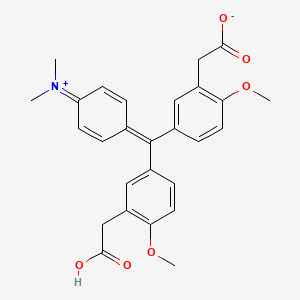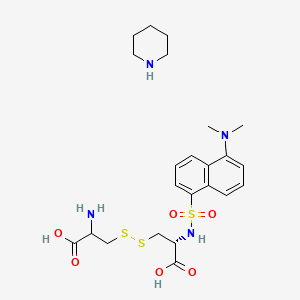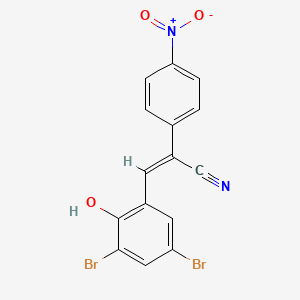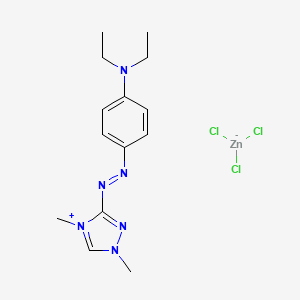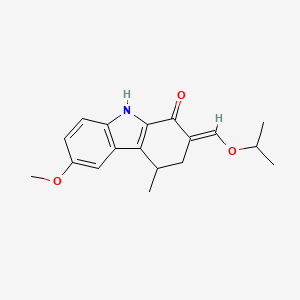
2,3,4,9-Tetrahydro-2-(isopropoxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,9-Tetrahydro-2-(isopropoxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of oncology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-2-(isopropoxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of an appropriate precursor under acidic or basic conditions, followed by functional group modifications to introduce the isopropoxymethylene, methoxy, and methyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,9-Tetrahydro-2-(isopropoxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated carbazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2,3,4,9-Tetrahydro-2-(isopropoxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for studying its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research focuses on its potential anti-cancer properties, as carbazole derivatives are known to exhibit anti-tumor activity.
Industry: It may be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 2,3,4,9-Tetrahydro-2-(isopropoxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to alterations in cellular processes such as proliferation, apoptosis, or signal transduction. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2-Methyl-1,2,3,4-tetrahydro-β-carboline: Another related compound with similar structural features and potential therapeutic applications.
Uniqueness
2,3,4,9-Tetrahydro-2-(isopropoxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the isopropoxymethylene and methoxy groups may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
72237-74-2 |
|---|---|
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
(2E)-6-methoxy-4-methyl-2-(propan-2-yloxymethylidene)-4,9-dihydro-3H-carbazol-1-one |
InChI |
InChI=1S/C18H21NO3/c1-10(2)22-9-12-7-11(3)16-14-8-13(21-4)5-6-15(14)19-17(16)18(12)20/h5-6,8-11,19H,7H2,1-4H3/b12-9+ |
Clé InChI |
XWEMTAMPNJACMR-FMIVXFBMSA-N |
SMILES isomérique |
CC1C/C(=C\OC(C)C)/C(=O)C2=C1C3=C(N2)C=CC(=C3)OC |
SMILES canonique |
CC1CC(=COC(C)C)C(=O)C2=C1C3=C(N2)C=CC(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





